

An In-depth Technical Guide to 4-(hydroxymethyl)-2-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Hydroxymethyl)picolinic acid

Cat. No.: B1592660

[Get Quote](#)

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(hydroxymethyl)-2-pyridinecarboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical and physical properties, established synthesis and purification protocols, and its reactivity, providing a robust resource for its application in research and development.

Core Chemical Identity and Properties

4-(hydroxymethyl)-2-pyridinecarboxylic acid is an organic compound featuring a pyridine ring substituted with both a hydroxymethyl and a carboxylic acid group.^[1] This unique bifunctional structure makes it a versatile building block in organic synthesis.

1.1. Structural Information & Identifiers

Below is a table summarizing the key identifiers for 4-(hydroxymethyl)-2-pyridinecarboxylic acid.

Identifier	Value
IUPAC Name	4-(hydroxymethyl)pyridine-2-carboxylic acid[2]
Synonyms	2-(Hydroxymethyl)isonicotinic acid, 2-(hydroxymethyl)pyridine-4-carboxylic acid[1][3]
CAS Number	915140-06-6[4]
Molecular Formula	C ₇ H ₇ NO ₃ [4]
Molecular Weight	153.14 g/mol [5]
InChI Key	HMFKOGCATGREDJ-UHFFFAOYSA-N[5]
SMILES	OCc1cc(ccn1)C(O)=O[4]

1.2. Physicochemical Data

The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental work.

Property	Value	Source
Appearance	White to off-white or cream to pale brown/pink powder/solid[1][2]	[1][2]
Solubility	Soluble in polar solvents like water and alcohols[1]	[1]
Melting Point	74-76 °C (for methyl ester)	[6]
Boiling Point	335.8 ± 32.0 °C (Predicted for methyl ester)	[6]
pKa	13.17 ± 0.10 (Predicted for methyl ester)	[6]

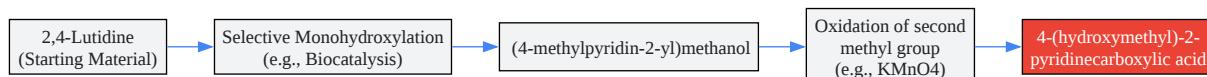
Note: Some physical data, such as melting and boiling points, are more readily available for the methyl ester derivative of the title compound.

1.3. Safety and Handling

As with any chemical, proper safety precautions are paramount. The Globally Harmonized System (GHS) classifications provide a standardized approach to hazard communication.

- GHS Pictograms: (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements:
 - H315: Causes skin irritation
 - H319: Causes serious eye irritation
 - H335: May cause respiratory irritation
- Precautionary Statements:
 - P261: Avoid breathing dust
 - P280: Wear protective gloves/eye protection/face protection
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Always consult the full Safety Data Sheet (SDS) before handling this compound. To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.


Synthesis and Purification

The synthesis of pyridinecarboxylic acids is a well-established field in organic chemistry.^[7] While specific, detailed protocols for the direct synthesis of 4-(hydroxymethyl)-2-pyridinecarboxylic acid are not extensively published in readily available literature, general methodologies for the synthesis of related compounds can be adapted. One common approach involves the oxidation of a corresponding methyl-substituted pyridine. For instance, the

synthesis of 2,6-bis(hydroxymethyl)pyridine has been achieved from 2,6-lutidine via oxidation and subsequent reduction.[8]

2.1. Conceptual Synthesis Workflow

A plausible synthetic route could involve the selective oxidation of one methyl group of a dimethylpyridine precursor to a hydroxymethyl group, followed by the oxidation of the other methyl group to a carboxylic acid. The challenge lies in the selective and controlled oxidation of the two methyl groups. Biocatalytic methods, using enzymes like xylene monooxygenase, have shown promise for the selective hydroxylation of methyl groups on pyridine rings and could be a viable green chemistry approach.[8]

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of 4-(hydroxymethyl)-2-pyridinecarboxylic acid.

2.2. Purification Protocol: Recrystallization

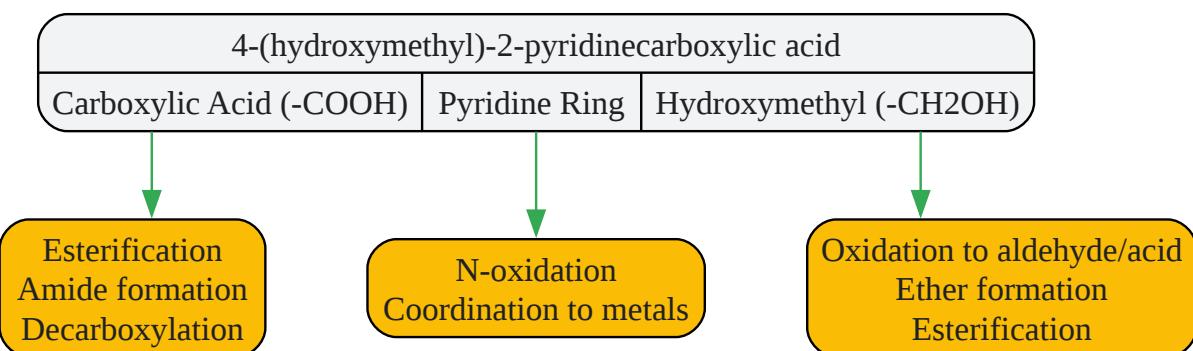
For a solid compound like this, recrystallization is a standard and effective purification technique.

Objective: To purify crude 4-(hydroxymethyl)-2-pyridinecarboxylic acid by removing impurities.

Materials:

- Crude 4-(hydroxymethyl)-2-pyridinecarboxylic acid
- A suitable solvent (e.g., a water/ethanol mixture)
- Erlenmeyer flasks
- Heating mantle or hot plate
- Buchner funnel and filter paper

- Vacuum flask


Procedure:

- Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of polar solvents like water and ethanol is a good starting point.
- Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
- Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals. For better crystal formation, the cooling process can be further slowed by insulating the flask.
- Isolation: Once crystallization is complete, collect the crystals by vacuum filtration using a Buchner funnel.
- Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
- Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Rationale: This method relies on the differences in solubility between the desired compound and the impurities at different temperatures. The slow cooling process allows for the formation of a pure crystalline lattice, excluding the impurities which remain in the solution.

Chemical Reactivity and Applications

The reactivity of 4-(hydroxymethyl)-2-pyridinecarboxylic acid is dictated by its three main functional components: the pyridine ring, the carboxylic acid, and the primary alcohol.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 915140-06-6: 4-Pyridinecarboxylic acid, 2-(hydroxymethyl) | cymitquimica.com
- 2. 4-(Hydroxymethyl)pyridine-2-carboxylic acid, 95% 1 g | Request for Quote | thermofisher.com
- 3. 915140-06-6(2-(hydroxymethyl)pyridine-4-carboxylic acid) | Kuujia.com | kuujia.com
- 4. 2-(HYDROXYMETHYL)PYRIDINE-4-CARBOXYLIC ACID | CAS 915140-06-6 | matrix-fine-chemicals.com
- 5. 2-(Hydroxymethyl)pyridine-4-carboxylic acid | C7H7NO₃ | CID 21804739 - PubChem | pubchem.ncbi.nlm.nih.gov
- 6. echemi.com | echemi.com
- 7. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents | patents.google.com
- 8. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00333C | pubs.rsc.org
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(hydroxymethyl)-2-pyridinecarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1592660#4-hydroxymethyl-2-pyridinecarboxylic-acid-chemical-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com